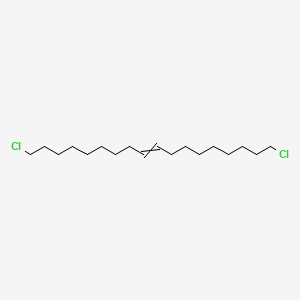

1,18-Dichlorooctadec-9-ene

Description

1,18-Dichlorooctadec-9-ene is a chlorinated unsaturated hydrocarbon with the molecular formula C₁₈H₃₄Cl₂. Structurally, it consists of an 18-carbon chain featuring a double bond at position 9 (between carbons 9 and 10) and chlorine atoms at the terminal positions (carbons 1 and 18). Its reactivity is influenced by the electron-withdrawing chlorine substituents and the electron-rich double bond, which may facilitate elimination or nucleophilic substitution reactions.

Properties

CAS No. |

62871-08-3 |

|---|---|

Molecular Formula |

C18H34Cl2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

1,18-dichlorooctadec-9-ene |

InChI |

InChI=1S/C18H34Cl2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2H,3-18H2 |

InChI Key |

WWIXXVXQELIHKN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCl)CCCC=CCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,18-Dichlorooctadec-9-ene can be synthesized through the chlorination of octadecene. The reaction typically involves the addition of chlorine gas to octadecene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of chlorine gas to a reactor containing octadecene and an inert solvent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,18-Dichlorooctadec-9-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a suitable solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under high pressure.

Major Products Formed:

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of octadecane.

Scientific Research Applications

1,18-Dichlorooctadec-9-ene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,18-Dichlorooctadec-9-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The double bond can participate in addition reactions, further modifying the compound’s structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,18-Dichlorooctadec-9-ene with structurally analogous octadec-9-ene derivatives, highlighting key differences in molecular properties and functional groups.

Key Findings from Comparative Analysis

Polarity and Solubility: The dichloro derivative exhibits higher polarity than octadec-9-ene due to chlorine substituents but lower polarity than carboxylic acid derivatives (e.g., 9-octadecenoic acid). Hydroxyl and carboxylic acid groups drastically increase polarity, as seen in 9-octadecenoic acid and trihydroxyoctadecenoic acid, enabling applications in biomedicine.

Reactivity :

- The terminal chlorine atoms in this compound may undergo nucleophilic substitution or elimination, whereas carboxylic acid derivatives participate in acid-base reactions or esterification.

- Aromatic systems (e.g., acridine-9-carboxylic acid) exhibit distinct reactivity, such as π-π stacking interactions, unlike aliphatic chains.

Structural Influence on Applications: Chlorinated alkenes are often used in polymer cross-linking, while carboxylic acid derivatives are employed in surfactants or pharmaceuticals.

Limitations and Contradictions

- Isomerism : Octadec-9-ene has multiple registered stereoisomers (e.g., cis/trans), which could affect comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.